

Application Notes and Protocols for DAPI Dilactate Staining

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Compound of Interest					
Compound Name:	DAPI dilactate				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of DAPI (4',6-diamidino-2-phenylindole) dilactate for fluorescent staining of cell nuclei in various experimental contexts. DAPI is a popular blue-fluorescent dye that binds strongly to A-T rich regions of double-stranded DNA, making it an excellent counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2] **DAPI dilactate** is a more water-soluble salt of DAPI, facilitating easier preparation of stock solutions.[3]

Data Presentation: Quantitative Staining Parameters

The optimal incubation time and temperature for DAPI staining can vary depending on the cell type, whether the cells are live or fixed, and the specific application. The following tables summarize recommended starting concentrations and incubation conditions.

Table 1: DAPI Staining Parameters for Mammalian Cells



Cell State	DAPI Concentration	Incubation Time	Incubation Temperature	Notes
Fixed Cells & Tissue Sections	0.1 - 1 μg/mL (typically 300 nM)	1 - 15 minutes	Room Temperature	Longer incubation may be needed for tissues to ensure penetration.[3][4]
Live Cells	1 - 10 μg/mL	5 - 15 minutes	Room Temperature or 37°C	Higher concentrations can be toxic to live cells. Hoechst stains are often preferred for live- cell imaging due to lower toxicity.
Flow Cytometry (Fixed Cells)	3 μΜ	15 minutes	Room Temperature	Staining buffer may contain Tris, NaCl, CaCl ₂ , MgCl ₂ , and a non-ionic detergent.
Chromosome FISH	30 nM	30 minutes	Room Temperature	Used as a counterstain after hybridization.

Table 2: DAPI Staining Parameters for Other Organisms



Organism	DAPI Concentration	Incubation Time	Incubation Temperature	Notes
Bacteria (Gram- positive/negative	12 - 15 μg/mL	30 minutes	Room Temperature	Dead cells tend to stain more brightly than live cells.
Yeast (S. cerevisiae)	12 - 15 μg/mL	Varies	Room Temperature	In live yeast, DAPI primarily stains mitochondria with dim fluorescence. Dead cells show brighter nuclear and cytoplasmic staining.

Experimental Protocols

Below are detailed protocols for DAPI staining of fixed and live mammalian cells.

Protocol 1: Staining of Fixed Mammalian Cells

This protocol is suitable for cells grown on coverslips, chamber slides, or microplates that have been fixed and permeabilized.

Materials:

- DAPI Dilactate Stock Solution (e.g., 1-5 mg/mL in deionized water or DMF)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)



Antifade Mounting Medium

Procedure:

- Cell Culture and Fixation:
 - Culture cells to the desired confluence on a suitable imaging surface.
 - Gently wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the nuclear membrane.
 - Wash the cells three times with PBS for 5 minutes each.
- DAPI Staining:
 - Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 0.1-1 μg/mL. A common starting concentration is 300 nM.
 - Add the DAPI working solution to the cells, ensuring the entire surface is covered.
 - Incubate for 1-5 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Remove the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.
 - Mount the coverslip with a drop of antifade mounting medium. DAPI can also be included directly in the mounting medium for a one-step staining and mounting process.
- Imaging:



 Image the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Protocol 2: Staining of Live Mammalian Cells

This protocol is for the visualization of nuclei in living cells. Note that DAPI is less permeable to live cell membranes and can be more toxic than other nuclear stains like Hoechst.

Materials:

- DAPI Dilactate Stock Solution
- Complete Cell Culture Medium

Procedure:

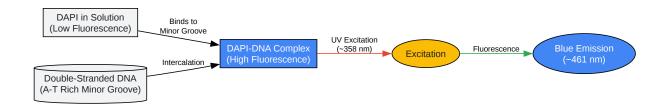
- Preparation of Staining Solution:
 - Prepare a DAPI working solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 μg/mL.
- Staining:
 - Method A (Medium Replacement):
 - Remove the existing culture medium from the cells.
 - Add the DAPI-containing medium to the cells.
 - Incubate for 5-15 minutes at 37°C or room temperature.
 - Method B (Direct Addition):
 - Prepare a 10X DAPI staining solution in complete culture medium.
 - Add 1/10th volume of the 10X solution directly to the cells in their existing medium.
 - Gently mix by pipetting or swirling the plate.



- Incubate for 5-15 minutes at 37°C or room temperature.
- Imaging:
 - Image the cells directly without a wash step. Washing is optional but can help to reduce background fluorescence.
 - Use a fluorescence microscope equipped with a DAPI filter set.

Mandatory Visualizations DAPI Staining Mechanism

DAPI intercalates into the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich regions. Upon binding, the DAPI molecule undergoes a conformational change, leading to a significant increase in its fluorescence quantum yield. The fluorescence emission is bright blue, with an excitation maximum around 358 nm and an emission maximum around 461 nm when bound to DNA.



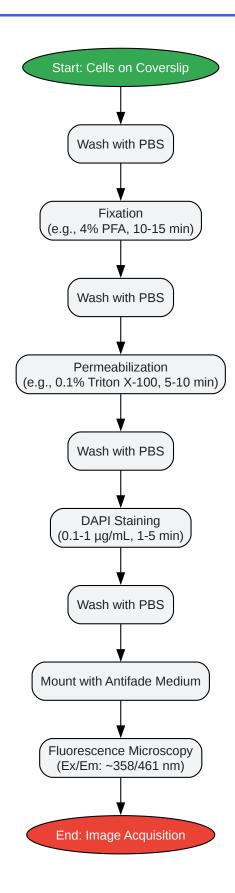
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Caption: DAPI binding to DNA and fluorescence mechanism.

Experimental Workflow for Fixed Cell Staining

The following diagram illustrates the key steps in the DAPI staining protocol for fixed cells.





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Caption: Workflow for DAPI staining of fixed cells.



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